Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride derivative featuring a butyl group and a 3-(trifluoromethyl)benzyl substituent. The trifluoromethyl group at the meta position of the aromatic ring introduces strong electron-withdrawing effects, which can influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H17ClF3N |
|---|---|
Molecular Weight |
267.72 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8,16H,2-3,7,9H2,1H3;1H |
InChI Key |
JEUOJLAFAKCAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Between 3-(Trifluoromethyl)Benzyl Chloride and Butylamine
The primary synthetic route involves the reaction of 3-(trifluoromethyl)benzyl chloride with butylamine under basic conditions. This nucleophilic substitution leverages the amine’s lone pair to displace the chloride, forming the benzylamine intermediate.
Reaction Conditions:
-
Solvent: Dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred due to their high polarity and ability to stabilize transition states.
-
Base: Alkaline metal hydroxides (e.g., NaOH, KOH) in stoichiometric excess (≥30%) facilitate deprotonation of the amine, enhancing nucleophilicity.
Example Protocol:
-
Combine 3-(trifluoromethyl)benzyl chloride (1.0 equiv) with butylamine (1.2 equiv) in DMSO.
-
Add powdered KOH (3.0 equiv) and heat at 100°C for 10 hours.
-
Quench with aqueous NaCl, extract with toluene, and concentrate to isolate the free base.
Yield Optimization:
-
Excess butylamine (1.5–2.0 equiv) improves conversion.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems.
Hydrochloride Salt Formation
Acidification of the Free Base
The free amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances stability and crystallinity.
Procedure:
-
Dissolve the free base in ethyl acetate or diethyl ether.
-
Bubble HCl gas or add concentrated HCl dropwise until pH ≈ 2.
-
Filter and recrystallize from a mixture of ethanol and diisopropyl ether.
Purity Considerations:
-
Recrystallization Solvents: Ethanol-water (4:1) yields crystals with >99% purity.
-
Drying: Anhydrous sodium sulfate or molecular sieves prevent hydrate formation.
Alternative Synthetic Routes
Gabriel Synthesis for Amine Protection
This method employs phthalimide as a protecting group to avoid over-alkylation.
Steps:
-
React 3-(trifluoromethyl)benzyl chloride with potassium phthalimide in DMF at 20–80°C for 0.5–2 hours.
-
Hydrolyze the phthalimide intermediate with hydrazine or HCl to release the primary amine.
-
Alkylate with 1-bromobutane and acidify to form the hydrochloride salt.
Advantages:
-
Minimizes side products from secondary amine formation.
-
Suitable for optically active amines if chiral auxiliaries are used.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols prioritize throughput and safety using flow chemistry:
-
Residence Time: 10–30 minutes at 120–150°C.
-
Purification: In-line liquid-liquid extraction and crystallization units ensure >95% yield.
Economic Factors:
-
Cost of Raw Materials: 3-(Trifluoromethyl)benzyl chloride accounts for 60–70% of total costs.
-
Waste Management: Recycling DMSO via distillation reduces environmental impact.
Mechanistic Insights
SN2 Displacement Dynamics
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:
-
Transition State: The amine’s lone pair attacks the electrophilic benzyl carbon, displacing chloride.
-
Steric Effects: The trifluoromethyl group’s meta-position minimizes steric hindrance, favoring attack at the benzyl carbon.
Kinetic Data:
| Parameter | Value |
|---|---|
| Activation Energy | 85–90 kJ/mol |
| Rate Constant (100°C) | 2.4 × 10⁻³ L/mol·s |
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 87 | 99 | High |
| Gabriel Synthesis | 78 | 97 | Moderate |
| Continuous Flow | 95 | 99.5 | Very High |
Key Observations:
-
Nucleophilic substitution balances yield and simplicity for lab-scale synthesis.
-
Continuous flow systems excel in industrial settings due to rapid heat dissipation and automation.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:
- Formation of Complex Molecules : The compound can participate in various coupling reactions to form biaryl compounds.
- Synthesis of Pharmaceuticals : Its unique structure allows for the development of new pharmaceutical agents by modifying its functional groups to enhance therapeutic efficacy.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activity due to its structural features:
- Ligand Activity : The compound has been investigated as a ligand for various receptors, suggesting potential therapeutic applications in modulating receptor activity and enzyme functions.
- Pharmacological Potential : Studies have shown that the trifluoromethyl group enhances binding affinity to certain biological targets, indicating its role in drug design and development .
Biological Research
The interactions of this compound with biological systems have been a focus of research:
- Receptor Modulation : Its ability to modulate receptor activity makes it a candidate for further pharmacological studies.
- Mechanistic Studies : Detailed investigations are required to elucidate the exact pathways and molecular targets influenced by this compound, which could lead to novel therapeutic strategies .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alkyl Chain Length Variation
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (CAS 76532-32-6):
- Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (hypothetical): Expected molecular formula: C₁₂H₁₇ClF₃N (MW: ~291.7).
Trifluoromethyl Substitution Position
- [4-(Trifluoromethyl)phenyl]methyl derivatives (e.g., compound 37 in ):
- Para-substituted analogs exhibit distinct electronic and steric profiles compared to meta-substituted derivatives. The meta-substitution in the target compound may create a less symmetrical molecular geometry, influencing crystal packing (melting point) and binding interactions in biological systems .
Functional Group Modifications
Nitro-Triazole Derivatives
- Melting point: 138–140°C (decomposition) . The absence of a nitro group in the target compound may reduce metabolic toxicity but also limit redox-mediated biological activity.
Compound 38 (bis(4-trifluoromethylbenzyl)-nitro-triazole propylamine hydrochloride):
Table 1: Comparative Analysis of Selected Compounds
*TFM = trifluoromethylphenyl
Key Findings:
Lipophilicity and Solubility : The butyl derivative’s longer alkyl chain likely increases logP compared to methyl analogs, favoring membrane penetration but complicating formulation .
Thermal Stability : Melting points correlate with molecular symmetry and ionic interactions. The target compound’s single benzyl group and flexible butyl chain may result in a lower mp than bis-substituted analogs (e.g., compound 38) .
Biological Implications : The absence of a nitro-triazole group in the target compound may reduce anti-parasitic efficacy observed in compounds 30 and 37 but mitigate nitro-associated toxicity .
Biological Activity
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound notable for its structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16ClF3N
- Molecular Weight : 267.72 g/mol
- IUPAC Name : N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine; hydrochloride
The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for pharmacological studies.
Mechanisms of Biological Activity
Research indicates that this compound may modulate the activity of specific receptors and enzymes. The following mechanisms have been proposed:
- Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to certain receptors, potentially affecting neurotransmitter systems and other biological pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound might act as an inhibitor in various enzymatic pathways, impacting cellular functions and signaling pathways .
Antimicrobial Activity
Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 1 µg/mL |
These findings indicate significant antimicrobial properties, suggesting potential applications in treating bacterial infections .
Case Studies
- Study on Receptor Modulation : A study explored the compound's interaction with neurotransmitter receptors, revealing that it could enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects in mood disorders.
- Antimicrobial Efficacy Assessment : Another study evaluated its effectiveness against MRSA, demonstrating that this compound exhibited potent activity, comparable to existing antibiotics .
Applications and Future Research Directions
The unique properties of this compound suggest several potential applications:
- Pharmacological Development : Its ability to modulate receptor activity positions it as a candidate for developing new treatments for psychiatric disorders and infections.
- Further Mechanistic Studies : Detailed mechanistic studies are required to elucidate its pathways and targets within biological systems, which will be crucial for evaluating its therapeutic potential and safety profile.
Q & A
Q. What methodologies address discrepancies in solubility data reported for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
